N-[2-(6-chloro-1H-indol-1-yl)ethyl]-3-(5,7-dimethyl-2-oxo-1,2-dihydropyrazolo[1,5-a]pyrimidin-6-yl)propanamide
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Overview
Description
N-[2-(6-chloro-1H-indol-1-yl)ethyl]-3-(5,7-dimethyl-2-oxo-1,2-dihydropyrazolo[1,5-a]pyrimidin-6-yl)propanamide is a complex organic compound that features both indole and pyrazolopyrimidine moieties. Indole derivatives are known for their significant biological activities, including antiviral, anticancer, and anti-inflammatory properties . Pyrazolopyrimidines are also notable for their pharmacological potential, making this compound a subject of interest in medicinal chemistry.
Preparation Methods
The synthesis of N-[2-(6-chloro-1H-indol-1-yl)ethyl]-3-(5,7-dimethyl-2-oxo-1,2-dihydropyrazolo[1,5-a]pyrimidin-6-yl)propanamide involves multiple steps. The indole moiety can be synthesized using the Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone under acidic conditions . The pyrazolopyrimidine moiety can be synthesized through cyclization reactions involving appropriate precursors. Industrial production methods would likely involve optimizing these synthetic routes for higher yields and purity.
Chemical Reactions Analysis
This compound can undergo various chemical reactions, including:
Oxidation: The indole moiety can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: The carbonyl group in the pyrazolopyrimidine moiety can be reduced using reducing agents like sodium borohydride.
Substitution: Halogenation reactions can introduce halogen atoms into the indole ring, while nucleophilic substitution can occur at the amide group. Common reagents and conditions for these reactions include acidic or basic environments, specific catalysts, and controlled temperatures. Major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
N-[2-(6-chloro-1H-indol-1-yl)ethyl]-3-(5,7-dimethyl-2-oxo-1,2-dihydropyrazolo[1,5-a]pyrimidin-6-yl)propanamide has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential as a bioactive compound with antiviral, anticancer, and anti-inflammatory properties.
Medicine: Investigated for its potential therapeutic effects in treating various diseases.
Mechanism of Action
The mechanism of action of N-[2-(6-chloro-1H-indol-1-yl)ethyl]-3-(5,7-dimethyl-2-oxo-1,2-dihydropyrazolo[1,5-a]pyrimidin-6-yl)propanamide involves its interaction with specific molecular targets and pathways. The indole moiety can bind to various receptors and enzymes, modulating their activity. The pyrazolopyrimidine moiety can interact with nucleic acids and proteins, affecting cellular processes. These interactions can lead to the compound’s observed biological effects, such as antiviral and anticancer activities.
Comparison with Similar Compounds
Similar compounds include other indole derivatives and pyrazolopyrimidines. For example:
Indole-3-acetic acid: A plant hormone with growth-regulating properties.
Pyrazolopyrimidine derivatives: Known for their anticancer and anti-inflammatory activities. N-[2-(6-chloro-1H-indol-1-yl)ethyl]-3-(5,7-dimethyl-2-oxo-1,2-dihydropyrazolo[1,5-a]pyrimidin-6-yl)propanamide is unique due to its combined indole and pyrazolopyrimidine structures, which may confer synergistic biological activities.
Properties
Molecular Formula |
C21H22ClN5O2 |
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Molecular Weight |
411.9 g/mol |
IUPAC Name |
N-[2-(6-chloroindol-1-yl)ethyl]-3-(5,7-dimethyl-2-oxo-1H-pyrazolo[1,5-a]pyrimidin-6-yl)propanamide |
InChI |
InChI=1S/C21H22ClN5O2/c1-13-17(14(2)27-19(24-13)12-21(29)25-27)5-6-20(28)23-8-10-26-9-7-15-3-4-16(22)11-18(15)26/h3-4,7,9,11-12H,5-6,8,10H2,1-2H3,(H,23,28)(H,25,29) |
InChI Key |
FORQYSHJTKMPLO-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=NC2=CC(=O)NN12)C)CCC(=O)NCCN3C=CC4=C3C=C(C=C4)Cl |
Origin of Product |
United States |
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